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molecular formula C9H11NO2 B8500182 Methyl N-hydroxy-2-phenylethanimidate CAS No. 63820-38-2

Methyl N-hydroxy-2-phenylethanimidate

Cat. No. B8500182
M. Wt: 165.19 g/mol
InChI Key: FHALDZIEAFCKFT-UHFFFAOYSA-N
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Patent
US04743701

Procedure details

Methyl phenylacetimidate hydrochloride (30.9 grams; 0.167 mole) was stirred with solid hydroxylamine hydrochloride (12.8 grams; 0.184 mole) in dimethyl formamide (120 ml) while ammonia gas was added slowly without cooling. Ammonia addition (approximately 5 grams) was stopped when the temperature of the mixture peaked at 40° C. and dropped to 29° C. The slurry was then cooled in an ice bath and filtered. The filtrate (131 grams) was analyzed by GC and GC-mass spectroscopy and established to contain methyl N-hydroxyphenylacetimidate (23.4 grams; 84.8% yield).
Quantity
30.9 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[C:2]1([CH2:8][C:9](=[NH:12])[O:10][CH3:11])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl.N[OH:15].N>CN(C)C=O>[OH:15][N:12]=[C:9]([O:10][CH3:11])[CH2:8][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
30.9 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)CC(OC)=N
Name
Quantity
12.8 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
without cooling
CUSTOM
Type
CUSTOM
Details
peaked at 40° C.
ADDITION
Type
ADDITION
Details
dropped to 29° C
TEMPERATURE
Type
TEMPERATURE
Details
The slurry was then cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
ON=C(CC1=CC=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 84.8%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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